molecular formula C12H13F3O3 B13980226 Ethyl 2-ethoxy-5-(trifluoromethyl)benzoate

Ethyl 2-ethoxy-5-(trifluoromethyl)benzoate

Cat. No.: B13980226
M. Wt: 262.22 g/mol
InChI Key: FCVYXRNPCHGYEA-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C12H13F3O3 It is a benzoate ester derivative, characterized by the presence of an ethoxy group and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-5-(trifluoromethyl)benzoate typically involves the esterification of 2-ethoxy-5-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-ethoxy-5-(trifluoromethyl)benzoic acid+ethanolacid catalystEthyl 2-ethoxy-5-(trifluoromethyl)benzoate+water\text{2-ethoxy-5-(trifluoromethyl)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-ethoxy-5-(trifluoromethyl)benzoic acid+ethanolacid catalyst​Ethyl 2-ethoxy-5-(trifluoromethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-ethoxy-5-(trifluoromethyl)benzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2-ethoxy-5-(trifluoromethyl)benzoic acid and ethanol.

    Reduction: 2-ethoxy-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethoxy-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Ethyl 2-ethoxy-5-(trifluoromethyl)benzoate can be compared with other benzoate esters, such as:

    Ethyl benzoate: Lacks the ethoxy and trifluoromethyl groups, resulting in different chemical and physical properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-methoxy-5-(trifluoromethyl)benzoate: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 2-ethoxy-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H13F3O3/c1-3-17-10-6-5-8(12(13,14)15)7-9(10)11(16)18-4-2/h5-7H,3-4H2,1-2H3

InChI Key

FCVYXRNPCHGYEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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